4-(4-Phenylmethoxyphenyl)thiadiazole
Description
4-(4-Phenylmethoxyphenyl)thiadiazole is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a 4-phenylmethoxyphenyl group. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse pharmacological and material science applications.
Properties
Molecular Formula |
C15H12N2OS |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenyl)thiadiazole |
InChI |
InChI=1S/C15H12N2OS/c1-2-4-12(5-3-1)10-18-14-8-6-13(7-9-14)15-11-19-17-16-15/h1-9,11H,10H2 |
InChI Key |
YXNNWYABAKEBBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSN=N3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSN=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Pharmacological Activity
Substituent Effects on Bioactivity
- 4-(4-Chlorophenyl)-1,2,3-thiadiazole (CAS 18212-23-2) :
Substitution of the phenylmethoxyphenyl group with a chlorophenyl moiety alters electronic properties, increasing electrophilicity. This compound exhibits agrochemical applications, contrasting with the phenylmethoxyphenyl variant’s focus on pharmaceuticals. The chlorine atom enhances stability but reduces solubility compared to the methoxy group . - 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole: Fluorine substitution at the para position improves metabolic stability and binding affinity. This derivative showed superior antituberculosis activity (Mycobacterium tuberculosis H37Rv inhibition) compared to non-fluorinated analogs, highlighting the importance of electronegative substituents .
- 4-(4-Methoxyphenyl)thiazol-2-amine :
Replacing the thiadiazole core with a thiazole ring reduces ring strain but diminishes sulfur’s electron-withdrawing effects. The methoxyphenyl group in this compound enhances antibacterial activity, though its IC50 values (e.g., 1.61 μg/mL for HepG-2 inhibition in related thiazoles) are less potent than thiadiazole-based derivatives .
Cytotoxic Thiadiazole Derivatives
Simple 2,5-disubstituted 1,3,4-thiadiazoles often outperform fused-ring systems in cytotoxicity. For example:
- Compound 7b (IC50 = 1.61 μg/mL): Contains a methyl-phenylthiazole moiety, demonstrating that alkyl and aryl groups synergize for hepatocellular carcinoma inhibition .
- Trifluoromethyl-substituted derivatives : Exhibit enhanced anticancer activity due to the strong electron-withdrawing effect of CF₃, improving target binding .
Table 1: Comparative Bioactivity of Thiadiazole Derivatives
Isomer-Specific Properties
The position of sulfur and nitrogen in the thiadiazole ring dictates applications:
- 1,3,4-Thiadiazoles : Preferred in drug design due to balanced electronic properties and ease of functionalization. This compound falls into this category .
- 1,2,5-Thiadiazoles: Used in conductive polymers (e.g., tris(4-(thiophen-2-yl)phenyl)amine copolymers) for their low bandgap and nonlinear optical properties .
- 1,2,3-Thiadiazoles : Common in agrochemicals, such as plant growth regulators, but less explored in pharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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